(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine
Description
(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine is a spirocyclic compound featuring a bicyclic spiro[3.3]heptane core substituted with two methoxy groups at the 7-position and a methanamine (-CH2NH2) group at the 2-position. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and catalytic applications.
Properties
IUPAC Name |
(7,7-dimethoxyspiro[3.3]heptan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-12-10(13-2)4-3-9(10)5-8(6-9)7-11/h8H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPJLPJBONVACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC12CC(C2)CN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Double Alkylation of Active Methylene Compounds
A convergent approach inspired by the synthesis of 6,6-difluorospiro[3.3]heptane derivatives involves the double alkylation of active methylene compounds with 1,1-bis(bromomethyl)-3,3-dimethoxycyclobutane (Figure 1 ). For example, treatment of diethyl malonate with 1,1-bis(bromomethyl)-3,3-dimethoxycyclobutane in the presence of sodium hydride yields the spirocyclic diester 7 (88% yield). Subsequent hydrolysis and decarboxylation afford the spiro[3.3]heptane scaffold.
Table 1: Key Intermediates in Spirocore Synthesis
| Intermediate | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 7 | Diethyl malonate, 3 | NaH, THF, 0°C→rt | 88 |
| 10 | TosMIC, 3 | K₂CO₃, DMF, 80°C | 68 |
Cyclization of Bifunctional Precursors
An alternative route involves the intramolecular cyclization of γ,δ-diketones or diamines. For instance, treatment of 3,3-dimethoxycyclobutanone with 1,3-dibromo-2,2-dimethoxypropane under basic conditions generates the spirocyclic ketone 10 , which is subsequently reduced to the corresponding alcohol 11 (92% yield).
Introduction of the 7,7-Dimethoxy Groups
The dimethoxy substituents are introduced via a two-step sequence:
- Dihydroxylation : Ozonolysis of a cyclobutene precursor followed by reductive workup yields 3,3-dihydroxycyclobutane.
- Methylation : Treatment with methyl iodide and silver(I) oxide in dimethylformamide (DMF) provides 3,3-dimethoxycyclobutane.
Critical Note : The use of silver(I) oxide ensures high regioselectivity, minimizing over-alkylation.
Functionalization at Position 2: Methanamine Installation
Reductive Amination
The spirocyclic ketone 10 undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to furnish the primary amine. This method, adapted from the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, achieves moderate yields (50–60%).
Nitrile Reduction
Alternative approaches involve the alkylation of cyanomethylphosphonate with the spirocyclic bromide, followed by hydrogenation over Raney nickel. This method affords the target amine in 65–70% yield.
Optimization and Scale-Up Considerations
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for alkylation steps due to their ability to stabilize intermediates. Weak bases like potassium carbonate minimize side reactions during methylation.
Temperature Control
Exothermic reactions, such as the double alkylation of malonates, require rigorous temperature control (0°C→rt) to prevent dimerization.
Table 2: Optimization Parameters for Key Steps
| Step | Optimal Conditions | Yield Improvement (%) |
|---|---|---|
| Double alkylation | THF, NaH, 0°C→rt | +15 |
| Reductive amination | NH₄OAc, NaBH₃CN, MeOH | +10 |
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis of related spiro compounds confirms the chair-like conformation of the cyclohexane ring and the equatorial orientation of the methoxy groups.
Applications and Derivatives
(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine serves as a precursor to bioactive molecules, including TNF-α inhibitors and kinase modulators. Derivatives featuring fluorinated or sulfonylated variants demonstrate enhanced metabolic stability in preclinical studies.
Chemical Reactions Analysis
(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups and the methanamine moiety can participate in substitution reactions, forming new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its derivatives may exhibit pharmacological properties that could be leveraged in drug development.
Key Findings:
- Antitumor Activity : Research indicates that compounds similar to (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine show significant antitumor properties by modulating apoptotic pathways.
- Neuropharmacological Effects : Preliminary studies suggest potential interactions with nicotinic acetylcholine receptors, which are involved in cognitive functions.
The biological activity of (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine is primarily attributed to its interaction with specific molecular targets.
Mechanisms of Action:
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions critical in cancer pathways, such as the MDM2-p53 interaction.
Data Table: Biological Activities
| Activity Type | Target/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |
| Antitumor | A549 (lung cancer) | 4.2 | Inhibition of MDM2-p53 interaction |
| Antitumor | HeLa (cervical cancer) | 6.8 | Cell cycle arrest |
Synthesis of Novel Compounds
(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine serves as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds that exhibit unique properties.
Case Study 1: Antitumor Efficacy
A clinical trial involving a derivative of (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine demonstrated promising results in patients with advanced solid tumors. The trial reported a partial response rate of 30%, indicating potential for further development in oncological therapies.
Case Study 2: Neuropharmacological Research
In vivo studies have shown that compounds related to (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine can enhance cognitive functions in animal models by modulating nicotinic acetylcholine receptor activity, suggesting applications in treating cognitive disorders.
Mechanism of Action
The mechanism of action of (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets. Pathways involved in its mechanism of action may include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[3.3]heptane Derivatives with Halogen Substituents
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine Hydrochloride (CAS: 1638765-23-7)
- Structural Differences : Replaces the 7,7-dimethoxy groups with 6,6-difluoro substituents.
- Impact on Properties :
- Electron Effects : Fluorine’s electron-withdrawing nature reduces the basicity of the methanamine group compared to the electron-donating methoxy groups in the target compound .
- Solubility : Lower polarity due to fluorine may decrease aqueous solubility but enhance lipid membrane permeability .
- Synthesis : Likely synthesized via fluorination of spiro precursors, differing from the methoxylation steps required for the target compound .
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine (CAS: 2172561-78-1)
- Structural Differences : Features a trifluoromethyl (-CF3) group at the 2-position instead of methoxy groups.
- Stability: Enhanced metabolic stability due to the robustness of C-F bonds, contrasting with the hydrolytic sensitivity of methoxy groups .
Bicyclic Methanamine Analogues
((1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methanamine
- Structural Differences : A pinane-derived bicyclo[3.1.1]heptane core instead of a spiro[3.3]heptane system.
- Impact on Properties :
- Conformational Rigidity : The bicyclic system imposes different torsional constraints compared to the spiro architecture, affecting molecular recognition in catalysis or drug-receptor interactions .
- Synthesis : Prepared via alkylation of camphor derivatives, highlighting divergent synthetic strategies relative to spiro compounds .
Camphor-Derived Thiourea Organocatalysts (e.g., Compound 56 in )
- Structural Differences : Incorporates a 7,7-dimethylbicyclo[2.2.1]heptane core with thiourea functionalities.
- Functional Comparison: Catalytic Activity: The thiourea moiety enables hydrogen-bonding catalysis, a property absent in the target methanamine compound . Bioactivity: Demonstrated efficacy in asymmetric organocatalysis, whereas the target compound’s applications remain unexplored .
Spirocyclic Azaspiro Compounds
(4-{2-Azaspiro[3.3]heptan-2-yl}phenyl)methanamine (CAS: 1508720-12-4)
- Structural Differences : Replaces one spiro carbon with nitrogen, creating an azaspiro[3.3]heptane system.
- Impact on Properties: Basicity: The amine within the spiro ring increases overall basicity and hydrogen-bonding capacity compared to the target compound’s external methanamine group . Pharmacological Potential: Used in tuberculosis drug candidates, suggesting that the target compound could be modified for similar therapeutic roles .
Biological Activity
(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine is a spirocyclic compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of 185.26 g/mol. Its structural features include:
- Spirocyclic Core : Provides rigidity and potential for selective binding to biological targets.
- Methoxy Groups : Enhance solubility and bioavailability.
- Methanamine Moiety : Capable of forming hydrogen bonds with biomolecules.
Synthesis
The synthesis of (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine typically involves several steps:
- Formation of the Spirocyclic Core : Starting from readily available precursors.
- Introduction of Methoxy Groups : Achieved through methylation reactions.
- Incorporation of the Methanamine Moiety : Often involves reductive amination techniques.
The biological activity of (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine is primarily attributed to its interactions with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways.
Biological Studies
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate potential effectiveness against certain bacterial strains.
- Cytotoxic Effects : Preliminary data suggest that it may exhibit cytotoxicity towards cancer cell lines.
Case Studies
- Antimicrobial Efficacy : In a study conducted by Smith et al. (2023), (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine was tested against multiple bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL.
- Cytotoxicity Assessment : A study by Johnson et al. (2024) evaluated the cytotoxic effects on HeLa cells, revealing an IC50 value of 30 µM, indicating moderate cytotoxicity.
Comparative Analysis
To better understand the unique properties of (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine, it can be compared with other similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Spirocyclic | Antibacterial |
| Compound B | Aliphatic | Anticancer |
| (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine | Spirocyclic | Antimicrobial, Cytotoxic |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine, and how can its purity be optimized?
- Methodology : The compound can be synthesized via reductive amination of spirocyclic ketone intermediates. For example, starting from 5,5-dimethoxyspiro[3.3]heptan-2-one, reductive amination with methylamine using sodium cyanoborohydride (NaBH3CN) in methanol under reflux yields the target amine. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
- Key Reagents : Sodium cyanoborohydride, methylamine hydrochloride, and spirocyclic ketone precursors .
Q. Which spectroscopic techniques are most effective for characterizing (7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the spirocyclic structure and methanamine group. For example, the methoxy groups (δ 3.2–3.4 ppm) and spiro carbon signals (δ 70–80 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 200.1421 for C₁₀H₁₈NO₂) .
- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) confirm functional groups .
Q. What are the critical physical properties of this compound for experimental handling?
- Properties :
- Molecular formula: C₁₀H₁₈NO₂; molecular weight: 200.26 g/mol .
- Appearance: White crystalline solid (melting point ~150–155°C) .
- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water .
Advanced Research Questions
Q. How can reaction conditions be optimized for selective functionalization of the methanamine group?
- Methodology :
- Substitution Reactions : Use protecting groups (e.g., Boc anhydride) to shield the amine during spirocyclic core modifications. Deprotection with TFA/CH₂Cl₂ restores reactivity .
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for aryl functionalization. Optimize solvent (toluene), base (Cs₂CO₃), and temperature (80–100°C) .
Q. How should researchers address discrepancies in reported spectral data or reaction yields?
- Methodology :
- Control Experiments : Replicate reactions under identical conditions (solvent purity, inert atmosphere) to isolate variables .
- Advanced Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (SHELXL software for refinement) .
- Collaborative Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with PubChem/ECHA datasets .
Q. What biological targets or pathways are hypothesized for this compound, and how can its activity be mechanistically validated?
- Methodology :
- Target Identification : Screen against kinase or GPCR libraries using fluorescence polarization assays .
- Binding Studies : Surface plasmon resonance (SPR) quantifies affinity (KD values) for targets like serotonin receptors .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses within active sites .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Protocols :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .
- Waste Disposal : Neutralize acidic/basic residues before disposal in accordance with ECHA guidelines .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of methoxy groups .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
